REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]1[N:9]=[C:8]([N:10]2C(C)=CC=C2C)[CH:7]=[C:6]([CH3:17])[CH:5]=1.Cl.NO.[OH-].[K+].Cl>C(O)C.ClCCl.O>[NH2:10][C:8]1[CH:7]=[C:6]([CH3:17])[CH:5]=[C:4]([CH2:3][CH2:2][OH:1])[N:9]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
457 mg
|
Type
|
reactant
|
Smiles
|
OCCC1=CC(=CC(=N1)N1C(=CC=C1C)C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
625 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×30 mL of ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl ether layers were dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on 25 g of silica gel
|
Type
|
WASH
|
Details
|
eluting with 20% isopropanol in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=C1)C)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 201 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |